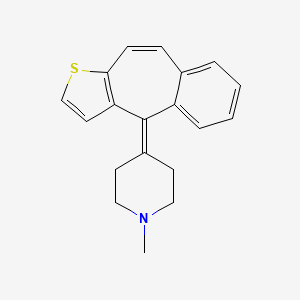
10-Deoxo-9,10-dehydro Ketotifen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Deoxo-9,10-dehydro Ketotifen is a chemical compound with the molecular formula C19H19NS and a molecular weight of 293.43 g/mol . It is known for its role as an impurity in Ketotifen, a medication used for its antihistaminic and mast cell stabilizing properties . This compound is primarily used in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 10-Deoxo-9,10-dehydro Ketotifen involves several steps, typically starting with the preparation of the core structure, followed by specific functional group modifications. The exact synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. common methods include:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of specific functional groups through reactions such as alkylation or acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial production .
Análisis De Reacciones Químicas
10-Deoxo-9,10-dehydro Ketotifen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like chloroform, DMSO, and methanol, as well as catalysts and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
10-Deoxo-9,10-dehydro Ketotifen has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the analysis of Ketotifen and related compounds.
Biology: Investigated for its potential biological activities and interactions with various biological targets.
Medicine: Studied for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the development and quality control of pharmaceutical products
Mecanismo De Acción
Comparación Con Compuestos Similares
10-Deoxo-9,10-dehydro Ketotifen can be compared with other similar compounds, such as:
Ketotifen: The parent compound, known for its antihistaminic and mast cell stabilizing properties.
Cyproheptadine: Another first-generation antihistamine with a similar structure and pharmacological profile.
Azatadine: A compound with similar antihistaminic properties and structural similarities.
The uniqueness of this compound lies in its specific structural modifications and its role as an impurity in Ketotifen, which can influence the overall properties and efficacy of the pharmaceutical product .
Propiedades
IUPAC Name |
1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIKDQASFPAXJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(C=CC4=CC=CC=C42)SC=C3)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737807 |
Source


|
| Record name | 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4673-38-5 |
Source


|
| Record name | 4-(4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
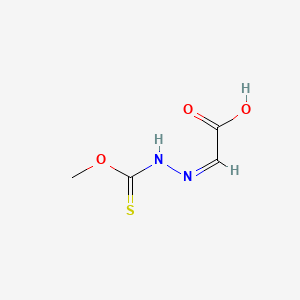

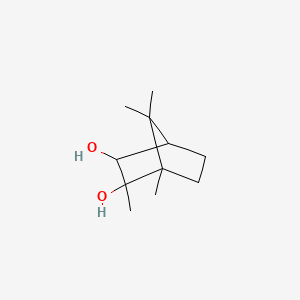

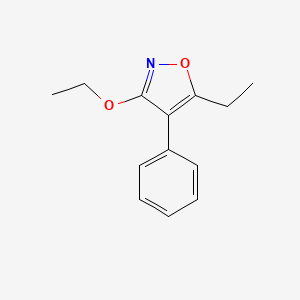
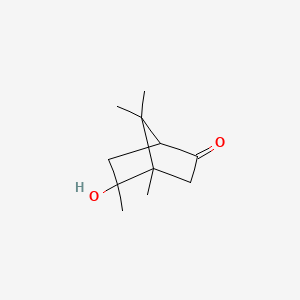
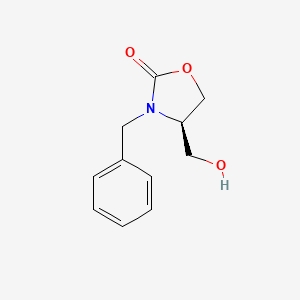
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)

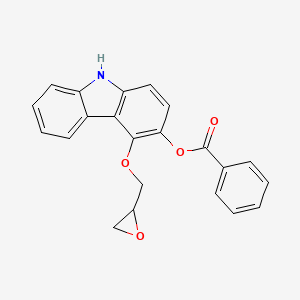
![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)

